Cas no 86392-75-8 (7-Deaza-2'-deoxyguanosine)

7-Deaza-2'-deoxyguanosine structure
7-Deaza-2'-deoxyguanosine structure
Produktname:7-Deaza-2'-deoxyguanosine
CAS-Nr.:86392-75-8
MF:C11H14N4O4
MW:266.253262042999
MDL:MFCD00672278
CID:724649
PubChem ID:135411006

7-Deaza-2'-deoxyguanosine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 7-DEAZA-2'-DEOXYGUANOSINE
    • 7-Deaza-2'-deoxy-D-guanosine
    • 7-deaza-2´
    • 7-Deaza-2'-dG
    • 7-DEAZE-2'-Deoxyguanosine
    • 4H-Pyrrolo[2,3-d]pyrimidin-4-one,2-amino-7-(2-deoxy-b-D-erythro-pentofuranosyl)-1,7-dihydro-
    • 2-Amino-7-(2-deoxy-beta-D-erythro-pentofuranosyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
    • 2-Amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one
    • 2-Amino-7-(2-deoxy-β-D-erythro-pentofuranosyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (ACI)
    • 7-Deaza-2′-deoxyguanosine
    • 98: PN: US20050130918 PAGE: 60 claimed sequence
    • 7-Deaza-2’-deoxy-D-guanosine
    • 7-deaza-2 -deoxyguanosine
    • 2-AMINO-7-[(2R,4S,5R)-4-HYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-3H-PYRROLO[2,3-D]PYRIMIDIN-4-ONE
    • 2-Amino-7-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
    • J-700372
    • 7668FG8W4U
    • 86392-75-8
    • 2'-DEOXY-7-CARBAGUANOSINE
    • CS-16586
    • 2-amino-7-(2-deoxy-beta-D-erythro-pentofuranosyl-3,7- dihydropyrrolo[2,3-d]pyrimidin-4-one
    • Q27266458
    • AC-32282
    • DTXSID501006781
    • 2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one
    • 2-amino-7-(2-deoxy-beta-D-erythro-pentofuranosyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
    • 7-(2-Deoxypentofuranosyl)-2-imino-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol
    • AKOS037651342
    • CHEBI:195565
    • 2-amino-7-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
    • BCP18415
    • 4H-Pyrrolo(2,3-d)pyrimidin-4-one, 2-amino-7-(2-deoxy-beta-D-erythro-pentofuranosyl)-1,7-dihydro-
    • CS-0100854
    • 2-amino-7-(2-deoxy-beta-D-erythro-pentofuranosyl-3,7-dihydropyrrolo(2,3-d)pyrimidin-4-one
    • 4H-PYRROLO(2,3-D)PYRIMIDIN-4-ONE, 2-AMINO-7-(2-DEOXY-.BETA.-D-ERYTHRO-PENTOFURANOSYL)-1,7-DIHYDRO-
    • SCHEMBL1737223
    • 2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one
    • UNII-7668FG8W4U
    • '2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one'
    • 2'-Deoxy-7-deazaguanosine
    • 7-Deaza-2'-deoxyguanosine
    • MDL: MFCD00672278
    • Inchi: 1S/C11H14N4O4/c12-11-13-9-5(10(18)14-11)1-2-15(9)8-3-6(17)7(4-16)19-8/h1-2,6-8,16-17H,3-4H2,(H3,12,13,14,18)/t6-,7+,8+/m0/s1
    • InChI-Schlüssel: PFCLMNDDPTZJHQ-XLPZGREQSA-N
    • Lächelt: O=C1N=C(N)NC2N([C@H]3C[C@H](O)[C@@H](CO)O3)C=CC1=2

Berechnete Eigenschaften

  • Genaue Masse: 266.102
  • Monoisotopenmasse: 266.102
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 19
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 416
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 3
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 122
  • XLogP3: -1.4

Experimentelle Eigenschaften

  • Dichte: 1.90±0.1 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 262-265 ºC
  • Siedepunkt: 621.4 ºC at 760 mmHg
  • Flammpunkt: 329.6 ºC
  • Brechungsindex: 1.834
  • Löslichkeit: Sehr leicht löslich (0,17 g/l) (25°C),
  • PSA: 126.39000
  • LogP: -0.47130

7-Deaza-2'-deoxyguanosine Sicherheitsinformationen

7-Deaza-2'-deoxyguanosine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
D211220-50mg
7-Deaza-2'-deoxyguanosine
86392-75-8
50mg
$ 355.00 2022-06-05
eNovation Chemicals LLC
Y1047621-250mg
7-Deaza-2'-dG
86392-75-8 97%
250mg
$155 2024-06-07
Chemenu
CM360914-100mg
7-Deaza-2'-dG
86392-75-8 95%+
100mg
$*** 2023-03-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBRBA015-5G
7-Deaza-2'-deoxyguanosine
86392-75-8 95%
5g
¥ 20,433.00 2023-03-30
SHENG KE LU SI SHENG WU JI SHU
sc-284812A-250mg
7-Deaza-2'-deoxyguanosine,
86392-75-8
250mg
¥6506.00 2023-09-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBRBA015-100mg
7-Deaza-2'-deoxyguanosine
86392-75-8 95%
100mg
¥446.0 2024-04-16
Ambeed
A669399-100mg
2-Amino-7-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
86392-75-8 97%
100mg
$70.0 2025-03-03
A2B Chem LLC
AD94365-250mg
7-Deaza-2'-dG
86392-75-8 97%
250mg
$80.00 2024-04-19
Aaron
AR008H55-1g
7-Deaza-2'-dG
86392-75-8 97%
1g
$250.00 2025-02-10
eNovation Chemicals LLC
Y1047621-100mg
7-Deaza-2'-dG
86392-75-8 97%
100mg
$110 2025-02-20

7-Deaza-2'-deoxyguanosine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Trimethylsilyl iodide
Referenz
A facile synthesis of tubercidin and related 7-deazapurine nucleosides via the stereospecific sodium salt glycosylation procedure
Ramasamy, Kandasamy; et al, Tetrahedron Letters, 1987, 28(43), 5107-10

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water
Referenz
Liquid-liquid and solid-liquid phase-transfer glycosylation of pyrrolo[2,3-d]pyrimidines: stereospecific synthesis of 2-deoxy-β-D-ribofuranosides related to 2'-deoxy-7-carbaguanosine
Seela, Frank; et al, Journal of the Chemical Society, 1988, (3), 697-702

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Solvents: 1-Butanol
2.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
3.1 Reagents: Methanol ,  Sodium methoxide
4.1 Reagents: Sodium hydroxide Solvents: Water
Referenz
Liquid-liquid and solid-liquid phase-transfer glycosylation of pyrrolo[2,3-d]pyrimidines: stereospecific synthesis of 2-deoxy-β-D-ribofuranosides related to 2'-deoxy-7-carbaguanosine
Seela, Frank; et al, Journal of the Chemical Society, 1988, (3), 697-702

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
2.1 Reagents: Sodium methoxide Solvents: Methanol
3.1 Reagents: Sodium hydroxide Solvents: Water
Referenz
Liquid-liquid and solid-liquid phase-transfer glycosylation of pyrrolo[2,3-d]pyrimidines: stereospecific synthesis of 2-deoxy-β-D-ribofuranosides related to 2'-deoxy-7-carbaguanosine
Seela, Frank; et al, Journal of the Chemical Society, 1988, (3), 697-702

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water
Referenz
Liquid-liquid and solid-liquid phase-transfer glycosylation of pyrrolo[2,3-d]pyrimidines: stereospecific synthesis of 2-deoxy-β-D-ribofuranosides related to 2'-deoxy-7-carbaguanosine
Seela, Frank; et al, Journal of the Chemical Society, 1988, (3), 697-702

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Methanol ,  Sodium methoxide
2.1 Reagents: Sodium hydroxide Solvents: Water
Referenz
Liquid-liquid and solid-liquid phase-transfer glycosylation of pyrrolo[2,3-d]pyrimidines: stereospecific synthesis of 2-deoxy-β-D-ribofuranosides related to 2'-deoxy-7-carbaguanosine
Seela, Frank; et al, Journal of the Chemical Society, 1988, (3), 697-702

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Acetonitrile
2.1 Reagents: Sodium methoxide Solvents: Methanol
3.1 Reagents: Trimethylsilyl iodide
Referenz
A facile synthesis of tubercidin and related 7-deazapurine nucleosides via the stereospecific sodium salt glycosylation procedure
Ramasamy, Kandasamy; et al, Tetrahedron Letters, 1987, 28(43), 5107-10

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ,  Iodine Solvents: Dimethylformamide ;  2 min, rt; 8 h, rt
Referenz
7-Deaza-2'-deoxyguanosine: Selective Nucleobase Halogenation, Positional Impact of Space-Occupying Substituents, and Stability of DNA with Parallel and Antiparallel Strand Orientation
Ingale, Sachin A.; et al, Journal of Organic Chemistry, 2016, 81(18), 8331-8342

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Ammonium hydroxide ,  Hydrogen peroxide
Referenz
A facile synthesis of tubercidin and related 7-deazapurine nucleosides via the stereospecific sodium salt glycosylation procedure
Ramasamy, Kandasamy; et al, Tetrahedron Letters, 1987, 28(43), 5107-10

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Solvents: Methanol
2.1 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetonitrile
Referenz
Facile and improved synthesis of tubercidin and certain related pyrrolo[2,3-d]pyrimidine nucleosides by the stereospecific sodium salt glycosylation procedure
Ramasamy, Kandasamy; et al, Journal of Heterocyclic Chemistry, 1988, 25(6), 1893-8

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol
2.1 Reagents: Trimethylsilyl iodide
Referenz
A facile synthesis of tubercidin and related 7-deazapurine nucleosides via the stereospecific sodium salt glycosylation procedure
Ramasamy, Kandasamy; et al, Tetrahedron Letters, 1987, 28(43), 5107-10

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol
2.1 Reagents: Sodium hydroxide Solvents: Water
Referenz
Liquid-liquid and solid-liquid phase-transfer glycosylation of pyrrolo[2,3-d]pyrimidines: stereospecific synthesis of 2-deoxy-β-D-ribofuranosides related to 2'-deoxy-7-carbaguanosine
Seela, Frank; et al, Journal of the Chemical Society, 1988, (3), 697-702

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane
2.1 Reagents: Sodium methoxide Solvents: Water
3.1 Reagents: Sodium hydroxide Solvents: Water
Referenz
7-Deaza-2'-deoxyguanosine. Synthesis of 7-deazapurine nucleosides under phase-transfer conditions
Seela, Frank; et al, Nucleic Acid Chem., 1991, 302, 302-7

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water
Referenz
Liquid-liquid and solid-liquid phase-transfer glycosylation of pyrrolo[2,3-d]pyrimidines: stereospecific synthesis of 2-deoxy-β-D-ribofuranosides related to 2'-deoxy-7-carbaguanosine
Seela, Frank; et al, Journal of the Chemical Society, 1988, (3), 697-702

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: Water
Referenz
7-Deaza-2'-deoxyguanosine. Synthesis of 7-deazapurine nucleosides under phase-transfer conditions
Seela, Frank; et al, Nucleic Acid Chem., 1991, 302, 302-7

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Solvents: Isobutanol
2.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
3.1 Reagents: Sodium methoxide Solvents: Methanol
4.1 Reagents: Sodium hydroxide Solvents: Water
Referenz
Liquid-liquid and solid-liquid phase-transfer glycosylation of pyrrolo[2,3-d]pyrimidines: stereospecific synthesis of 2-deoxy-β-D-ribofuranosides related to 2'-deoxy-7-carbaguanosine
Seela, Frank; et al, Journal of the Chemical Society, 1988, (3), 697-702

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water
Referenz
7-Deaza-2'-deoxyguanosine. Synthesis of 7-deazapurine nucleosides under phase-transfer conditions
Seela, Frank; et al, Nucleic Acid Chem., 1991, 302, 302-7

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetonitrile
Referenz
Facile and improved synthesis of tubercidin and certain related pyrrolo[2,3-d]pyrimidine nucleosides by the stereospecific sodium salt glycosylation procedure
Ramasamy, Kandasamy; et al, Journal of Heterocyclic Chemistry, 1988, 25(6), 1893-8

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane
1.2 -
2.1 Reagents: Methanol ,  Sodium methoxide
3.1 Reagents: Sodium hydroxide Solvents: Water
Referenz
Liquid-liquid and solid-liquid phase-transfer glycosylation of pyrrolo[2,3-d]pyrimidines: stereospecific synthesis of 2-deoxy-β-D-ribofuranosides related to 2'-deoxy-7-carbaguanosine
Seela, Frank; et al, Journal of the Chemical Society, 1988, (3), 697-702

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Acetonitrile
1.2 -
2.1 Solvents: Methanol
3.1 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetonitrile
Referenz
Facile and improved synthesis of tubercidin and certain related pyrrolo[2,3-d]pyrimidine nucleosides by the stereospecific sodium salt glycosylation procedure
Ramasamy, Kandasamy; et al, Journal of Heterocyclic Chemistry, 1988, 25(6), 1893-8

7-Deaza-2'-deoxyguanosine Raw materials

7-Deaza-2'-deoxyguanosine Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:86392-75-8)7-Deaza-2'-deoxyguanosine
A849949
Reinheit:99%
Menge:1g
Preis ($):238.0